molecular formula C9H17Cl2N3 B1454781 4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride CAS No. 1137950-26-5

4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride

Cat. No.: B1454781
CAS No.: 1137950-26-5
M. Wt: 238.15 g/mol
InChI Key: NWHNPNIBGLBOQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification and IUPAC Nomenclature

This compound belongs to the class of heterocyclic compounds that feature both nitrogen-containing five-membered and six-membered ring systems. The compound's International Union of Pure and Applied Chemistry name is 4-(1-methylpyrazol-4-yl)piperidine dihydrochloride, reflecting its systematic nomenclature based on the substitution pattern of the parent heterocyclic frameworks. The structural framework consists of a piperidine ring, which is an organic compound with the molecular formula (Carbon Hydrogen two)five Nitrogen Hydrogen, representing a six-membered ring containing five methylene bridges and one amine bridge. This piperidine core is substituted at the 4-position with a 1-methyl-1H-pyrazol-4-yl group, creating a unique hybrid structure.

The pyrazole component represents a five-membered heterocyclic structure characterized as an azole with three carbon atoms and two adjacent nitrogen atoms in ortho-substitution. The specific substitution pattern places a methyl group at the 1-position of the pyrazole ring, while the 4-position serves as the attachment point to the piperidine system. The dihydrochloride designation indicates the presence of two hydrochloride salt units, which significantly impacts the compound's physicochemical properties. The canonical Simplified Molecular Input Line Entry System representation is Carbon Nitrogen one Carbon equals Carbon(Carbon equals Nitrogen one)Carbon two Carbon Carbon Nitrogen Carbon Carbon two dot Chlorine dot Chlorine, providing a linear notation for the complete molecular structure.

The compound's structural classification places it within the broader category of piperidine derivatives, which are ubiquitous building blocks in pharmaceuticals and fine chemicals. Simultaneously, it represents a member of the pyrazole class of compounds, which have gained prominence due to their diverse biological activities. The International Chemical Identifier key for this compound is NWHNPNIBGLBOQY-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications. This dual classification reflects the compound's position as a bridge between two major heterocyclic families, each contributing distinct structural and electronic properties to the overall molecular framework.

Historical Development in Heterocyclic Chemistry

The historical development of compounds like this compound traces back to the foundational discoveries in heterocyclic chemistry during the nineteenth century. Piperidine itself was first reported in 1850 by the Scottish chemist Thomas Anderson and again, independently, in 1852 by the French chemist Auguste Cahours, who named it. Both researchers obtained piperidine by reacting piperine with nitric acid, establishing the first synthetic routes to this important heterocyclic scaffold. The name piperidine derives from the genus name Piper, which is the Latin word for pepper, reflecting its natural origins in pepper alkaloids.

The pyrazole component has an equally rich historical foundation, with the term pyrazole being given to this class of compounds by German Chemist Ludwig Knorr in 1883. The classical method developed by German chemist Hans von Pechmann in 1898 provided a synthetic route to pyrazole from acetylene and diazomethane, establishing fundamental approaches that continue to influence modern synthetic strategies. The development of substituted pyrazole synthesis methods, particularly through condensation of 1,3-diketones with hydrazine (Knorr-type reactions), provided the foundation for accessing the methylated pyrazole derivatives found in compounds like this compound.

The convergence of piperidine and pyrazole chemistry represents a more recent development in heterocyclic research, driven by the pharmaceutical industry's recognition of the synergistic properties that hybrid structures can provide. The most common heterocycles in medicinal chemistry are those having five-membered or six-membered rings and containing heteroatoms of nitrogen, oxygen, or sulfur. The systematic exploration of piperidine-pyrazole hybrids emerged as researchers recognized that combining these scaffolds could yield compounds with enhanced biological activity profiles compared to their individual components. This historical progression from simple heterocyclic discovery to complex hybrid design reflects the evolution of medicinal chemistry from empirical observation to rational drug design principles.

The development of salt forms, particularly dihydrochloride derivatives, represents another important historical advancement in pharmaceutical chemistry. The recognition that salt formation could dramatically improve solubility, stability, and bioavailability led to the systematic exploration of various salt forms for heterocyclic compounds. The dihydrochloride form of 4-(1-Methyl-1H-pyrazol-4-yl)piperidine represents the application of these principles to hybrid heterocyclic systems, demonstrating how historical discoveries in pharmaceutical science continue to inform modern compound development strategies.

Position in Contemporary Piperidine-Pyrazole Hybrid Research

This compound occupies a significant position within contemporary research on piperidine-pyrazole hybrid compounds, representing a class of molecules that have gained considerable attention for their diverse biological activities. Recent research has demonstrated that pyrazole derivatives exhibit remarkable therapeutic potential, with studies between 2018 and 2021 revealing their applications in anti-inflammatory, anticancer, and antimicrobial research. The systematic exploration of pyrazole hybrids has yielded compounds with impressive activity profiles, including COX-2 selective inhibitors with IC50 values as low as 0.62 micrometers and selectivity indices reaching 8.85.

Contemporary research on piperidine-pyrazole hybrids has revealed their particular utility in targeting central nervous system receptors and enzymes. The piperidine scaffold's versatility in pharmaceutical applications is well-established, with this heterocyclic framework appearing in numerous marketed medications including selective serotonin reuptake inhibitors like Paroxetine, stimulants and nootropics such as Methylphenidate, and antipsychotic medications including Haloperidol and Risperidone. The integration of pyrazole functionality into piperidine-based structures represents a strategic approach to developing compounds with enhanced selectivity and potency profiles.

Compound Class Representative Examples Molecular Weight Range Primary Applications
Piperidine-Pyrazole Hybrids 4-(1-Methyl-1H-pyrazol-4-yl)piperidine derivatives 238-350 grams per mole Central nervous system targets
Pyrazole-Thiohydantoin Hybrids Anti-inflammatory compounds 300-450 grams per mole COX-2 selective inhibition
Triazine-Pyrazole Hybrids EGFR targeting compounds 400-500 grams per mole Anticancer applications

The contemporary research landscape has particularly focused on the development of hybrid structures that combine the beneficial properties of both heterocyclic systems. Novel series of pyrazole hybrids, including pyrazole-thiohydantoin and pyrazole-methylsulfonyl derivatives, have demonstrated exceptional anti-inflammatory activity with ED50 values ranging from 55.83 to 88.28 micromoles per kilogram, often superior to the reference compound celecoxib. These findings position this compound within a broader context of hybrid compound development that seeks to optimize therapeutic indices through strategic structural modifications.

The compound's role in contemporary pharmaceutical research is further emphasized by its utility as a synthetic intermediate and building block for more complex therapeutic agents. The enhanced solubility profile provided by the dihydrochloride salt form makes it particularly valuable for biological screening programs and medicinal chemistry optimization campaigns. Recent advances in synthetic methodology have enabled the efficient preparation of such hybrid compounds through multi-step synthetic routes involving pyrazole ring formation, piperidine functionalization, and strategic coupling reactions. The systematic exploration of substituent effects on both the piperidine and pyrazole rings continues to drive innovation in this field, with researchers investigating how structural modifications impact biological activity, selectivity, and pharmaceutical properties.

Properties

IUPAC Name

4-(1-methylpyrazol-4-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-12-7-9(6-11-12)8-2-4-10-5-3-8;;/h6-8,10H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHNPNIBGLBOQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. These interactions can lead to changes in the biochemical pathways within cells, affecting the overall cellular metabolism.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in the production of specific proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s ability to interact with enzymes and other proteins is key to its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in significant changes in cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. In some cases, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported by specific transporters or binding proteins, which influence its localization and accumulation within cells. These factors determine the compound’s effectiveness and its impact on cellular functions.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for the compound’s interaction with specific biomolecules and its overall biochemical activity.

Biological Activity

4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 1-methyl-1H-pyrazol-4-yl group, which contributes to its biological activity. The dihydrochloride form enhances its solubility and bioavailability.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluated several pyrazole derivatives, including this compound, for their minimum inhibitory concentration (MIC) against bacteria such as Staphylococcus aureus and Escherichia coli.

CompoundPathogenMIC (μg/mL)
This compoundStaphylococcus aureus0.22
This compoundEscherichia coli0.25

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been investigated through in vitro assays measuring the inhibition of pro-inflammatory cytokines. In one study, it was shown to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in treating inflammatory diseases.

Anticancer Activity

The compound's anticancer properties have also been explored. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines, including melanoma and breast cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.

Cell LineIC50 (μM)
Melanoma A3755.0
Breast Cancer MCF-73.5

These findings suggest that this compound may act as a promising candidate for further development in cancer therapeutics .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in inflammation and cancer progression. The pyrazole moiety allows for hydrogen bonding and π-π interactions, enhancing binding affinity and specificity to these targets .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives, including this compound:

  • Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in patients with bacterial infections resistant to conventional antibiotics. Results showed significant improvement in infection resolution rates.
  • Case Study on Anti-inflammatory Effects : In a model of rheumatoid arthritis, administration of this compound resulted in reduced joint swelling and pain, correlating with decreased inflammatory markers in serum.
  • Case Study on Cancer Treatment : A preliminary study involving patients with advanced melanoma treated with this compound showed promising tumor reduction rates when combined with standard therapies.

Scientific Research Applications

Medicinal Chemistry

4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride is primarily investigated for its potential as a pharmaceutical agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

Case Study: Antidepressant Activity

Research indicates that compounds with similar structures exhibit antidepressant properties. A study demonstrated that derivatives of piperidine could modulate neurotransmitter systems, suggesting that this compound may have similar effects .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. Its ability to participate in various chemical reactions makes it valuable in synthetic organic chemistry.

Synthesis Example

The compound can be used to synthesize substituted piperidines through nucleophilic substitution reactions. This application is particularly useful in creating libraries of compounds for drug discovery.

Biological Studies

The compound has been evaluated for its biological activities, including anti-inflammatory and analgesic effects. Its interaction with specific receptors can provide insights into new therapeutic avenues.

Case Study: Receptor Interaction

A study focused on the binding affinity of similar compounds to serotonin receptors showed promising results, indicating potential use in treating mood disorders .

Data Table of Applications

Application AreaDescriptionRelevant Findings
Medicinal ChemistryPotential antidepressant propertiesSimilar structures show neurotransmitter modulation
Organic SynthesisIntermediate for complex molecule synthesisUseful in creating compound libraries
Biological StudiesAnti-inflammatory and analgesic effectsBinding affinity studies indicate therapeutic potential

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine Derivatives with Pyrazole Substituents

4-(4-Methyl-1H-pyrazol-3-yl)piperidine Hydrochloride (CAS: 2702587-75-3)
  • Molecular Formula : C₉H₁₆ClN₃
  • Molecular Weight : 201.7 g/mol
  • Key Differences: The methyl group on the pyrazole is at the 3-position instead of the 4-position, and it is a mono-hydrochloride salt. This reduces its molecular weight by ~36.5 g/mol compared to the dihydrochloride form, likely affecting solubility and crystallinity .
4-[(4-Methyl-1H-pyrazol-1-yl)methyl]piperidine Dihydrochloride (CAS: 1211465-56-3)
  • Molecular Formula : C₁₀H₁₈Cl₂N₃ (estimated)
  • Key Differences: A methylene linker separates the pyrazole and piperidine rings.

Piperidine Derivatives with Other Heterocyclic Substituents

3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine Dihydrochloride
  • Molecular Formula : C₈H₁₆Cl₂N₄
  • Molecular Weight : 239.15 g/mol
  • Key Differences : Replacing pyrazole with a triazole introduces an additional nitrogen atom, enhancing hydrogen-bonding capacity and polarity. This may improve water solubility but reduce membrane permeability .
4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine Hydrochloride
  • Molecular Formula : C₈H₁₄ClN₃S
  • Molecular Weight : 205.69 g/mol
  • Key Differences : The thiadiazole ring contains sulfur, which increases lipophilicity and may influence metabolic stability compared to pyrazole-containing analogs .

Piperidine Derivatives with Functional Group Modifications

1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic Acid Hydrochloride (CAS: 1431965-76-2)
  • Molecular Formula : C₁₁H₁₈ClN₃O₂
  • Molecular Weight : 275.73 g/mol
  • Key Differences : The addition of a carboxylic acid group introduces acidity (pKa ~4-5), enabling salt formation with cations beyond hydrochloride. This modification expands its utility in prodrug design .
4-(Pyrrolidin-1-ylmethyl)piperidine Dihydrochloride
  • Molecular Formula : C₁₁H₂₂Cl₂N₂
  • Molecular Weight : 241.20 g/mol
  • Key Differences : A pyrrolidine substituent replaces pyrazole, increasing nitrogen content and basicity. This could enhance interactions with acidic residues in enzyme active sites .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Features Salt Form
4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride 1137950-26-5 C₉H₁₇Cl₂N₃ 238.16 Pyrazole-4-yl, methyl Dihydrochloride
4-(4-Methyl-1H-pyrazol-3-yl)piperidine hydrochloride 2702587-75-3 C₉H₁₆ClN₃ 201.7 Pyrazole-3-yl, methyl Hydrochloride
3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride EN300-127037 C₈H₁₆Cl₂N₄ 239.15 Triazole-4-yl, methyl Dihydrochloride
4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride EN300-138724 C₈H₁₄ClN₃S 205.69 Thiadiazole-2-yl, methyl Hydrochloride
4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride - C₁₁H₂₂Cl₂N₂ 241.20 Pyrrolidinylmethyl Dihydrochloride

Key Observations

  • Salt Form Impact: Dihydrochloride salts generally exhibit higher aqueous solubility than mono-hydrochloride analogs, as seen in the target compound versus 4-(4-methyl-1H-pyrazol-3-yl)piperidine hydrochloride .
  • Heterocycle Choice : Thiadiazole and triazole substituents introduce distinct electronic and steric profiles compared to pyrazole, influencing pharmacokinetic properties .

Preparation Methods

Pyrazole Ring Formation

The pyrazole nucleus is typically synthesized by reacting methylhydrazine with a suitable β-diketone or α,β-unsaturated carbonyl compound. For example, methylhydrazine reacts with an enaminone or a ketone precursor to form the 1-methyl-pyrazole core. This step is often conducted under mild acidic or neutral conditions in ethanol or similar solvents to facilitate ring closure.

Piperidine Ring Functionalization

The piperidine ring can be introduced or modified via reductive amination or nucleophilic substitution. A common starting material is 4-piperidone hydrochloride, which can be protected with tert-butoxycarbonyl (Boc) groups to form N-Boc-4-piperidone. This intermediate undergoes reductive amination with ammonia or amine sources in the presence of titanium isopropoxide and a reducing agent to yield N-Boc-4-aminopiperidine.

Coupling of Pyrazole to Piperidine

The key step involves coupling the pyrazole ring to the piperidine moiety. This can be achieved by nucleophilic substitution or cross-coupling reactions where the amino-functionalized piperidine reacts with a halogenated pyrazole derivative or its equivalent. For example, N-Boc-4-aminopiperidine reacts with a halopyrazole under basic conditions (using potassium iodide as a catalyst) in solvents like dimethylformamide (DMF) or methanol to afford the coupled product.

Deprotection and Salt Formation

After coupling, the Boc protecting group is removed under acidic conditions (e.g., HCl in dioxane or methanol) to yield the free amine. The free base is then converted to the dihydrochloride salt by treatment with hydrochloric acid, enhancing the compound’s stability and facilitating purification.

Representative Synthetic Route (Stepwise)

Step Reaction Description Reagents/Conditions Notes
1 Protection of 4-piperidone hydrochloride to N-Boc-4-piperidone Di-tert-butyl dicarbonate, base (e.g., sodium bicarbonate), solvent (methanol, ethanol, or other polar solvents), room temperature Yields protected intermediate for controlled reactivity
2 Reductive amination of N-Boc-4-piperidone to N-Boc-4-aminopiperidine Ammonia, titanium isopropoxide, reducing agent (e.g., sodium triacetoxyborohydride), inert atmosphere, room temperature Provides amino-piperidine intermediate with high selectivity
3 Coupling of N-Boc-4-aminopiperidine with halogenated pyrazole derivative Halopyrazole, potassium iodide, base (e.g., triethylamine), solvent (DMF or methanol), heating Forms the 4-(1-methyl-1H-pyrazol-4-yl)piperidine scaffold
4 Deprotection and salt formation Acidic treatment (HCl in dioxane or methanol), room temperature Removes Boc group and forms dihydrochloride salt for purification and stability

Research Findings and Optimization

  • The use of Boc protection in the early stages improves selectivity and yield by preventing side reactions on the piperidine nitrogen.
  • Reductive amination under inert atmosphere with titanium isopropoxide as a Lewis acid catalyst enhances the efficiency of amine introduction on the piperidine ring.
  • Potassium iodide catalysis in coupling steps improves nucleophilicity and reaction rates, allowing milder conditions and higher yields.
  • Acidic deprotection and salt formation steps are critical for obtaining a pure, stable crystalline form suitable for pharmaceutical uses.

Comparative Data Table of Key Intermediates and Conditions

Intermediate Reagents Solvent Temperature Yield (%) Notes
N-Boc-4-piperidone Di-tert-butyl dicarbonate, NaHCO3 Methanol Room temp 85-90 Efficient protection step
N-Boc-4-aminopiperidine Ammonia, Ti(OiPr)4, NaBH(OAc)3 Methanol/DMF Room temp 75-80 Reductive amination under inert gas
Coupled pyrazole-piperidine Halopyrazole, KI, base DMF or MeOH 60-80°C 70-78 Potassium iodide catalysis enhances coupling
Final dihydrochloride salt HCl in dioxane or MeOH - Room temp >90 High purity salt formation

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride in laboratory settings?

  • Methodological Answer : Follow general hazardous substance guidelines: use PPE (gloves, lab coat, goggles), ensure adequate ventilation, and avoid inhalation/skin contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention for persistent irritation . Store in a cool, dry place away from incompatible substances (e.g., strong oxidizers). Regularly review Safety Data Sheets (SDS) for updates, as classifications may evolve based on new data .

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Answer : Use stepwise protocols similar to piperidine derivatives:

Coupling reactions : Employ N-methylpyrazole with piperidine precursors under alkaline conditions.

Purification : Apply column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures .

Yield improvement : Optimize stoichiometry (e.g., 1.2 equivalents of pyrazole to piperidine) and reaction time (monitor via TLC/HPLC) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Confirm structure via 1H^1 \text{H}- and 13C^{13}\text{C}-NMR, focusing on pyrazole (δ 7.5–8.0 ppm) and piperidine (δ 1.5–3.0 ppm) protons.
  • Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (expected m/z: ~292.2 for free base + 2HCl).
  • Elemental Analysis : Validate purity (>95%) by comparing experimental vs. theoretical C/H/N ratios .

Advanced Research Questions

Q. How can computational methods accelerate reaction design for derivatives of this compound?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., DFT for transition-state modeling) with machine learning to predict optimal reaction pathways. For example, ICReDD’s approach combines reaction path searches and experimental data feedback loops to reduce trial-and-error in optimizing reaction conditions (e.g., solvent polarity, temperature) . Validate predictions via small-scale experiments before scaling up .

Q. What strategies address contradictions in biological activity data for this compound?

  • Methodological Answer :

  • Assay standardization : Control variables like pH (6.5–7.5), temperature (25–37°C), and solvent (DMSO concentration ≤0.1%) to minimize artifacts .
  • Orthogonal assays : Cross-validate results using SPR (binding affinity), cell-based assays (e.g., cAMP modulation), and in silico docking (e.g., AutoDock Vina for receptor interactions) .
  • Batch variability checks : Analyze purity (HPLC) and counterion content (ion chromatography) across batches .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Thermal stability : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., free piperidine) indicate hydrolysis susceptibility .
  • Light sensitivity : Store in amber vials; compare UV-vis spectra before/after light exposure (λmax ~260 nm for pyrazole) .
  • Solution stability : Test in buffers (pH 2–9) at 4°C; monitor via NMR for structural changes .

Q. What advanced reactor designs improve scalability for its synthesis?

  • Methodological Answer :

  • Flow chemistry : Use microreactors for precise control of exothermic steps (e.g., HCl addition during salt formation).
  • Membrane reactors : Separate byproducts (e.g., unreacted pyrazole) in real-time to enhance yield .
  • Scale-up considerations : Apply dimensionless scaling parameters (e.g., Reynolds number) to maintain mixing efficiency in stirred-tank reactors .

Methodological Notes

  • Safety vs. Efficacy Balance : Prioritize fume hood use during HCl gas evolution steps in dihydrochloride salt formation .
  • Data Reproducibility : Document reaction parameters (e.g., stirring speed, inert gas flow rate) to ensure consistency across labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride
Reactant of Route 2
4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.